4-(p-Tolyl)-2H-chromen-2-one
Description
4-(p-Tolyl)-2H-chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with a para-tolyl group at the 4-position. The para-tolyl moiety (a methyl-substituted phenyl ring) enhances the compound’s lipophilicity and may influence its biological activity, particularly in interactions with hydrophobic pockets of enzymes or receptors. Coumarins and their analogs are widely studied for pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C16H12O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-(4-methylphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)14-10-16(17)18-15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
LWOPDPYDTZPOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Biological Activity
4-(p-Tolyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger family of coumarin derivatives known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to synthesize findings from various studies to provide a comprehensive overview of the biological activity associated with 4-(p-Tolyl)-2H-chromen-2-one.
Antitumor Activity
Recent studies have indicated that coumarin derivatives exhibit significant antitumor activities. For instance, research demonstrated that certain coumarin derivatives showed promising cytotoxic effects against various cancer cell lines. In particular, 4-(p-Tolyl)-2H-chromen-2-one has been evaluated for its efficacy against liver carcinoma (HEPG2-1) cells.
Table 1: Cytotoxicity of Coumarin Derivatives Against HEPG2-1 Cells
| Compound | IC50 (µM) |
|---|---|
| 4-(p-Tolyl)-2H-chromen-2-one | 4.90 ± 0.69 |
| Other derivatives | Varies (8.20 - 17.4) |
The IC50 value for 4-(p-Tolyl)-2H-chromen-2-one indicates moderate activity compared to other tested compounds, suggesting it may serve as a lead compound for further development in anticancer therapies .
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. The presence of the p-tolyl group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. Studies have shown that derivatives with electron-donating groups exhibit improved antioxidant activities.
Table 2: Antioxidant Activity of Coumarin Derivatives
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 4-(p-Tolyl)-2H-chromen-2-one | 76 ± 5 |
| Standard (Ascorbic Acid) | 90 ± 3 |
The antioxidant activity of 4-(p-Tolyl)-2H-chromen-2-one suggests its potential utility in preventing oxidative stress-related diseases .
Anti-inflammatory Activity
Inflammation plays a crucial role in various chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest. Research has indicated that coumarin derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Table 3: Anti-inflammatory Effects of Coumarin Derivatives
| Compound | COX-2 Inhibition (%) |
|---|---|
| 4-(p-Tolyl)-2H-chromen-2-one | 65 ± 7 |
| Standard (Ibuprofen) | 85 ± 5 |
These findings highlight the potential of 4-(p-Tolyl)-2H-chromen-2-one as an anti-inflammatory agent .
Case Study: Antitumor Efficacy in Liver Cancer
In a controlled study, researchers synthesized various coumarin derivatives and assessed their cytotoxic effects on HEPG2-1 cells. Among these, 4-(p-Tolyl)-2H-chromen-2-one exhibited notable cytotoxicity with an IC50 value indicating its potential as an effective antitumor agent. The study concluded that modifications to the coumarin structure could enhance its efficacy .
Case Study: Antioxidant Properties in Cell Models
A study investigated the antioxidant capacity of several coumarin derivatives using a DPPH assay. The results showed that 4-(p-Tolyl)-2H-chromen-2-one had significant scavenging activity, suggesting its potential role in protecting against oxidative damage in cellular models .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity and Bioavailability : The para-tolyl group in 4-(p-Tolyl)-2H-chromen-2-one likely improves membrane permeability compared to polar analogs like 4-hydroxy-2H-chromen-2-one .
- Electron-Donating vs. Withdrawing Groups : Chlorophenyl-substituted derivatives (e.g., 4-(4-chlorophenyl)-2H-chromen-2-one) exhibit higher stability and target affinity due to the electron-withdrawing Cl group, whereas methoxy or methyl groups (e.g., 7-methoxy-4-methyl derivatives) modulate steric effects and metabolic stability .
- Heterocyclic Modifications : Derivatives with triazole-thione side chains (e.g., compound 112c ) show potent anticancer activity (IC₅₀ = 4.36 µM) by inhibiting tyrosine kinases, suggesting that functional group diversity enhances target engagement .
Anticancer Activity:
- 4-(4-Chlorophenyl)-2H-chromen-2-one : Demonstrates significant activity against HCT-116 colon cancer cells (IC₅₀ = 4.36 µM), comparable to doxorubicin .
- Methylene thio-linked coumarins : Compound 145 (methoxy-substituted benzimidazole derivative) shows exceptional potency against MCF-7 breast cancer cells (IC₅₀ = 0.18 µM) due to synergistic π-π stacking and hydrogen bonding .
Antimicrobial and Anticonvulsant Activity:
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones: Exhibit anticonvulsant effects via GABAergic modulation, with ED₅₀ values lower than phenobarbital .
- Indolyl-4H-chromene-phenylprop-2-en-1-one derivatives : Show antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) due to membrane disruption via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
